Mononitrosocaffeidine
Overview
Description
Mononitrosocaffeidine is a compound derived from the nitrosation of caffeidine, which is a hydrolysis product of caffeine. This compound is part of the N-nitroso family, known for their potential carcinogenic properties. This compound has been studied for its role in the etiology of esophageal and stomach cancers, particularly in regions with high consumption of salted tea, such as Kashmir, India .
Scientific Research Applications
Mononitrosocaffeidine has been extensively studied for its potential carcinogenic effects. Research has shown that chronic exposure to this compound can lead to the development of malignant tumors, particularly in the nasal cavity and gastrointestinal tract . Its applications in scientific research include:
Chemistry: Studying the nitrosation reactions and the stability of N-nitroso compounds.
Biology: Investigating the mutagenic and carcinogenic properties of nitrosamines.
Medicine: Understanding the role of dietary nitrosamines in cancer development.
Industry: Evaluating the safety of food products and beverages that may contain nitrosamines.
Mechanism of Action
Target of Action
Mononitrosocaffeidine (MNC) is a new N-nitroso compound obtained from the in vitro nitrosation of caffeidine . The primary targets of MNC are the cells in the nasal cavity, specifically the olfactory epithelium . These cells play a crucial role in the sense of smell.
Mode of Action
MNC interacts with its targets by inducing changes that lead to the formation of tumors. Specifically, it has been observed to cause neuroepitheliomas of the olfactory epithelium and squamous cell carcinoma of the nasal cavity . .
Biochemical Pathways
It is known that mnc is a product of the nitrosation of caffeidine, a hydrolysis product of caffeine This suggests that MNC may interact with biochemical pathways related to caffeine metabolism
Pharmacokinetics
It is known that mnc is formed through the nitrosation of caffeidine . This suggests that the pharmacokinetics of MNC may be influenced by factors affecting the metabolism of caffeine and its derivatives.
Result of Action
The primary result of MNC’s action is the induction of tumors in the nasal cavity, specifically neuroepitheliomas of the olfactory epithelium and squamous cell carcinoma . This carcinogenic effect of MNC has been observed in animal studies, specifically in BD-IX rats .
Action Environment
The action, efficacy, and stability of MNC can be influenced by various environmental factors. For instance, MNC is formed from the nitrosation of caffeidine, a process that can be influenced by factors such as pH and temperature . Moreover, the carcinogenic effects of MNC may be influenced by chronic exposure to the compound . .
Biochemical Analysis
Biochemical Properties
Mononitrosocaffeidine, like several other aromatic asymmetric nitrosamines, does not exhibit genotoxic or mutagenic properties
Cellular Effects
This compound has been found to have significant effects on various types of cells. In particular, it has been associated with the induction of malignant tumors in BD-IX rats
Molecular Mechanism
It is known that this compound is a product of the nitrosation of caffeidine
Preparation Methods
Mononitrosocaffeidine is synthesized through the nitrosation of caffeidine in an acidic medium. The process involves treating caffeidine with nitrosating agents under controlled conditions to form the asymmetric N-nitrosamine structure of this compound
- Dissolving caffeidine in an acidic solution.
- Adding a nitrosating agent such as sodium nitrite.
- Maintaining the reaction mixture at a specific temperature and pH to ensure complete nitrosation.
Chemical Reactions Analysis
Mononitrosocaffeidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break down the nitroso group, potentially forming amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Mononitrosocaffeidine is similar to other N-nitroso compounds such as dinitrosocaffeidine and N-nitrosodimethylamine. it is unique due to its asymmetric structure and specific carcinogenic profile. Similar compounds include:
Dinitrosocaffeidine: Another nitrosation product of caffeidine, known for its high mutagenic potential.
N-nitrosodimethylamine: A well-known carcinogen found in various food products and industrial processes.
This compound stands out due to its specific formation conditions and its distinct organ-specific carcinogenicity .
Properties
IUPAC Name |
N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-8-7(13)5-6(12(3)10-14)9-4-11(5)2/h4H,1-3H3,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMGYAIELXOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1C)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040238 | |
Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145438-96-6 | |
Record name | Mononitrosocaffeidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145438966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-dimethyl-4-[methyl(nitroso)amino]-1H-imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONONITROSOCAFFEIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NAF53098A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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